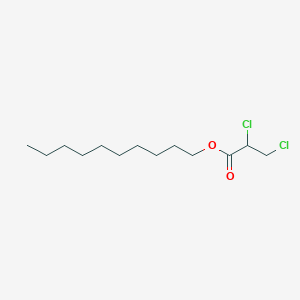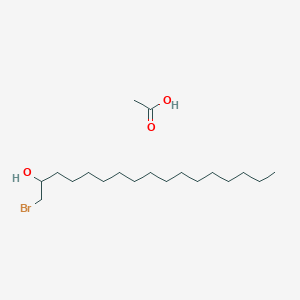
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione is a complex organic compound derived from anthraquinone. This compound is characterized by the presence of amino and hydroxyl groups attached to the anthracene core, along with octyl chains. It is part of the broader class of dihydroxyanthraquinones, which have been studied for their various chemical properties and applications .
Métodos De Preparación
The synthesis of 4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different hydroxyanthracene derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like silver oxide and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antitumor properties.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of cellular processes. Its hydroxyl and amino groups play a crucial role in binding to these targets, affecting their activity and function .
Comparación Con Compuestos Similares
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione can be compared with other dihydroxyanthraquinones, such as:
1,2-Dihydroxyanthraquinone (Alizarin): Known for its use as a dye.
1,4-Dihydroxyanthraquinone (Quinizarin): Used in the production of pigments.
1,8-Dihydroxyanthraquinone (Dantron): Studied for its antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of octyl chains, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
88162-41-8 |
|---|---|
Fórmula molecular |
C30H42N2O4 |
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
4,5-diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione |
InChI |
InChI=1S/C30H42N2O4/c1-3-5-7-9-11-13-15-19-17-21(31)23-25(27(19)33)30(36)26-24(29(23)35)22(32)18-20(28(26)34)16-14-12-10-8-6-4-2/h17-18,33-34H,3-16,31-32H2,1-2H3 |
Clave InChI |
BNHDDGKCWNXDTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)N)CCCCCCCC)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


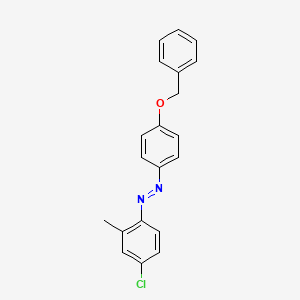
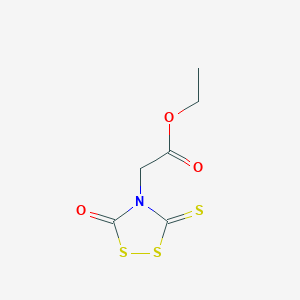
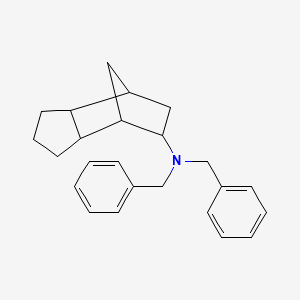
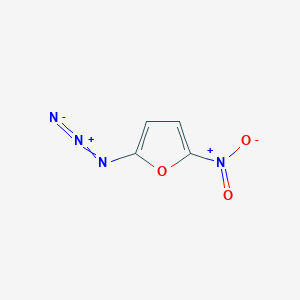
![Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone](/img/structure/B14395845.png)
![N-[2-(Diethylamino)ethyl]-N-ethyl-N'-phenylurea](/img/structure/B14395848.png)
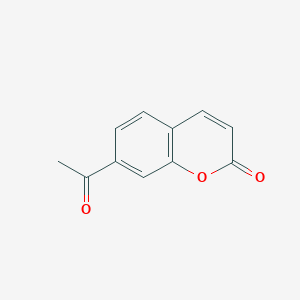
![Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate](/img/structure/B14395870.png)
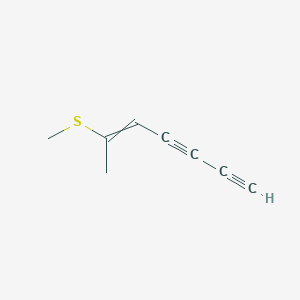
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)
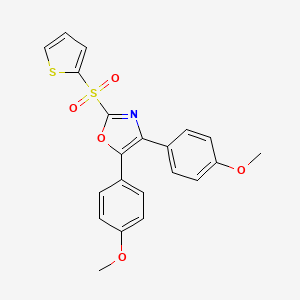
![N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea](/img/structure/B14395893.png)
